Diisopropyl maleate
Overview
Description
Diisopropyl maleate is an organic compound with the molecular formula C10H16O4 . It is a colourless liquid that is soluble in organic solvents such as ethanol, ether, acetone, and benzene .
Synthesis Analysis
Diisopropyl maleate can be synthesized using cyanoacetic acid as a raw material. The process involves acid hydrolysis using sulfuric acid to generate an acid hydrolysis solution. Isopropyl alcohol is then added to the solution to perform an esterification reaction . The solution is divided into an upper layer solution and a lower layer solution after the reaction is completed .Molecular Structure Analysis
Diisopropyl maleate has a total of 29 bonds; 13 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
The reaction conditions for the synthesis of Diisopropyl maleate involve the use of tricyclohexylphosphine [1,3-bis (2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidine] [benzylidene]ruthenium (II) dichloride in dichloromethane at 20 .Physical And Chemical Properties Analysis
Diisopropyl maleate has a molecular weight of 200.23 g/mol. It has a density of 0.9941 (rough estimate), a melting point of -30.15°C, and a boiling point of 257.96°C (rough estimate). Its refractive index is estimated to be 1.4500 .Scientific Research Applications
Acylating Agent in Kinetic Resolution
Diisopropyl maleate has been used as an acylating agent in the kinetic resolution of chiral amines, catalyzed by lipase B from Candida antarctica. This application takes advantage of its reactivity to selectively modify one enantiomer over another, which is crucial in producing enantiomerically pure substances .
Fungicide Decomposition Study
It is involved in the study of fungicide decomposition, specifically isoprothiolane, which decomposes into diisopropyl esters of malonic acid and its derivatives upon aqueous chlorination. This application is significant in understanding the environmental impact and cytotoxicity of these compounds .
Synthesis Intermediate
Diisopropyl maleate serves as an intermediate in various synthetic processes, including the preparation of other chemical compounds through different reaction pathways .
Safety And Hazards
Future Directions
Diisopropyl maleate is a key intermediate in the synthesis of isoprothiolane, a pesticide . The preparation process of Diisopropyl maleate has been patented, which involves the use of cyanoacetic acid as a raw material . This process avoids the problem of decomposition of cyanoacetic acid at a later period in the dehydration process of the cyanoacetic acid, prevents the use of other organic solvents, and improves the product yield .
properties
IUPAC Name |
dipropan-2-yl (Z)-but-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMTVMWFISHPEV-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C\C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl maleate | |
CAS RN |
10099-70-4 | |
Record name | 1,4-Bis(1-methylethyl) (2Z)-2-butenedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10099-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropyl maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(1-methylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisopropyl maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86R5J916V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Diisopropyl maleate in the asymmetric Michael addition reaction described in the research?
A1: Diisopropyl maleate acts as the Michael acceptor in the reaction. [] This means it contains an electron-withdrawing group (the two ester groups) conjugated to a carbon-carbon double bond. This configuration makes the double bond electron-deficient, allowing it to react with electron-rich nucleophiles, such as thiophenol in this case, in a Michael addition reaction.
Q2: How does the use of cinchonine affect the reaction with Diisopropyl maleate?
A2: Cinchonine acts as a chiral catalyst in the reaction. [] Its presence allows the Michael addition of thiophenol to Diisopropyl maleate to proceed asymmetrically, resulting in the preferential formation of one enantiomer of the product, Diisopropyl phenylthiosuccinate. The research specifically reports achieving an 81% optical purity for the (S)-(−)-Diisopropyl phenylthiosuccinate enantiomer.
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